Deanol Bisorcate

Description

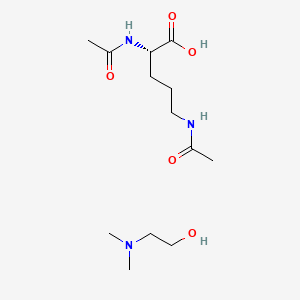

Structure

3D Structure of Parent

Properties

CAS No. |

84083-22-7 |

|---|---|

Molecular Formula |

C13H27N3O5 |

Molecular Weight |

305.375 |

IUPAC Name |

(2S)-2,5-diacetamidopentanoic acid;2-(dimethylamino)ethanol |

InChI |

InChI=1S/C9H16N2O4.C4H11NO/c1-6(12)10-5-3-4-8(9(14)15)11-7(2)13;1-5(2)3-4-6/h8H,3-5H2,1-2H3,(H,10,12)(H,11,13)(H,14,15);6H,3-4H2,1-2H3/t8-;/m0./s1 |

InChI Key |

CGSDOMROKWCZRT-QRPNPIFTSA-N |

SMILES |

CC(=O)NCCCC(C(=O)O)NC(=O)C.CN(C)CCO |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Deanol bisorcate; EINECS 282-072-5; Deanol-bisorcate; Deanol Bisorcate. |

Origin of Product |

United States |

Historical Trajectories of Deanol Research in Neurochemistry and Neurobiology

The scientific exploration of deanol, also known as dimethylaminoethanol (B1669961) (DMAE), dates back to the mid-20th century. taylorandfrancis.com Initially, research focused on its potential role as a precursor to the neurotransmitter acetylcholine (B1216132). rxlist.comatamanchemicals.com The hypothesis was that by increasing the available pool of choline (B1196258) in the brain, deanol could enhance cholinergic neurotransmission, a key process in memory and cognitive functions. rxlist.comwebmd.com

In the 1950s, deanol was investigated as a central nervous system stimulant. taylorandfrancis.com Later, a prescription drug containing a salt of deanol, deanol p-acetamidobenzoate, was developed and marketed for learning and behavior problems in children. life-enhancement.comnih.gov This historical context established deanol as a compound of interest for neurological and psychiatric research.

However, the precise mechanism of deanol's action has been a subject of debate. While the precursor theory for acetylcholine was popular, some studies in rats suggested that deanol might not be directly methylated to choline in the brain. An alternative hypothesis proposed that deanol is incorporated into phospholipids (B1166683) in nerve membranes, which could affect membrane fluidity and permeability.

The Deanol Chemical Class in Preclinical Research Contexts

The deanol chemical class, which includes deanol itself and its various salts and esters like deanol bisorcate, has been the subject of numerous preclinical studies. These investigations have often explored its potential effects on cognitive function, mood, and cellular processes.

Research into deanol and its derivatives has often centered on their potential as nootropic agents, or "smart drugs." mdpi.com Preclinical studies in rats have shown that some deanol derivatives can increase choline (B1196258) and acetylcholine (B1216132) levels in the brain and improve performance in memory tasks. mdpi.com For instance, dimethylaminoethanol (B1669961) pyroglutamate (B8496135) was found to enhance spatial memory and counteract scopolamine-induced memory deficits in rats. mdpi.com Similarly, dimethylaminoethanol cyclohexyl carboxylate fumarate (B1241708) demonstrated an improvement in working memory in rats. mdpi.com

A study by Caille in 1986 investigated the effects of this compound on quantified EEG, cortical vigilance, and mood in a double-blind, cross-over design against pirisudanol (B1217404). life-enhancement.com The interest in this compound stems from the individual properties of its components; deanol has been studied for its potential to increase neurotransmitter production, while orotic acid is involved in the biosynthesis of pyrimidine (B1678525) nucleotides essential for DNA and RNA synthesis. ontosight.ai

The broader class of choline congeners, to which deanol belongs, has been extensively studied for its role in neurochemical processes. researchgate.net Research has shown that alterations in cholinergic systems can impact learning and memory. researchgate.netnih.gov

Methodological Advancements in Deanol Derivative Research

Elucidation of Molecular Mechanisms in Choline (B1196258) Metabolism

The molecular actions of deanol, and by extension deanol bisorcate, are intricately linked with the metabolic pathways of choline, an essential nutrient vital for numerous cellular functions. atamankimya.comnih.gov Research has explored how deanol interacts with choline processes in both peripheral tissues and the central nervous system.

Inhibition of Choline Metabolism in Peripheral Tissues

Studies have shown that deanol can act as a potent inhibitor of choline uptake and metabolism in various tissues outside of the central nervous system. atamankimya.com This inhibition can lead to alterations in the concentrations and turnover rates of choline in the blood and organs such as the kidney and liver.

In vivo studies in animal models have demonstrated that the administration of deanol can lead to significant changes in choline levels. For instance, research in mice indicated that deanol increased both the concentration and the turnover rate of free choline in the blood and kidneys. nih.gov Similarly, studies in rats have reported elevated plasma and brain choline concentrations following deanol treatment. nih.govnih.gov This elevation in blood choline levels is a notable outcome of deanol administration. nih.govtargetmol.com

Below is a table summarizing the observed effects of deanol on choline levels in different biological compartments based on preclinical research.

| Model Organism | Tissue/Fluid | Observed Effect on Choline | Reference |

| Mice | Blood | Increased concentration and turnover | nih.gov |

| Mice | Kidneys | Increased concentration and turnover | nih.gov |

| Rats | Plasma | Increased concentration | nih.govnih.gov |

| Rats | Brain | Increased concentration | nih.govnih.govnih.gov |

Deanol has been identified as an inhibitor of choline oxidase, an enzyme involved in the breakdown of choline. atamankimya.com In studies using isolated perfused kidney tissue, deanol was found to significantly decrease the rate of choline removal and the production of betaine, a product of choline oxidation. atamankimya.com This inhibitory effect was observed across different regions of the kidney, including the cortical, outer, and inner medullary areas. atamankimya.com The inhibition of choline oxidation is a key aspect of how deanol influences choline metabolism.

Furthermore, deanol has been shown to be a potent inhibitor of choline uptake in in vitro models. atamankimya.com While specific quantitative data on the inhibition of choline phosphorylation by this compound is not detailed in the provided search results, its role as a competitive inhibitor of choline transport suggests a multifaceted interaction with choline's metabolic fate. nih.gov

Analysis of Choline Concentration and Turnover in Blood and Organs (e.g., Kidney, Liver) in In Vivo Models

Interplay with Acetylcholine (B1216132) Synthesis and Homeostasis

A central area of investigation for deanol has been its potential role as a precursor to acetylcholine, a critical neurotransmitter for cognitive processes like memory and learning. ontosight.aicaringsunshine.comresearchgate.net The hypothesis is that by increasing the availability of a choline-like substance, deanol could enhance the synthesis of acetylcholine in the brain. atamanchemicals.comrxlist.comwebmd.com

Examination of Deanol as a Putative Acetylcholine Precursor in Neural Tissues

The idea that deanol serves as a direct precursor for acetylcholine in the brain has been a subject of debate. atamanchemicals.comatamankimya.com Early research and the structural similarity of deanol to choline supported this hypothesis. researchgate.netnih.govnih.gov It was proposed that deanol crosses the blood-brain barrier, is then methylated to form choline, and subsequently converted to acetylcholine. nih.gov

However, some experimental evidence has challenged this direct conversion pathway within the brain. atamanchemicals.comatamankimya.com One rat study indicated that while deanol is taken up by brain synaptosomes, it is not significantly methylated or acetylated to form acetylcholine in vitro. nih.gov Instead of direct conversion to choline in the brain, it has been suggested that deanol is incorporated into phospholipids (B1166683), forming phosphatidyl-dimethylaminoethanol. atamanchemicals.com This molecule can then become part of nerve cell membranes. atamanchemicals.com

Studies on Acetylcholine Levels in Specific Brain Regions of Rodent Models

Conversely, other research has shown more localized effects. For instance, meclofenoxate (B1676130), an ester of deanol, was found to elevate choline levels in the central nervous system of rats. nih.gov In the hippocampus, this increase in choline was accompanied by a new, elevated steady-state level of acetylcholine. nih.gov However, this coupling of increased choline and acetylcholine was not observed in other brain regions like the striatum or parietal cortex. nih.gov Another study reported that administration of deanol to mouse pups led to elevated levels of both choline and acetylcholine in their brains. atamankimya.com

The following table presents findings from studies on the effects of deanol or its derivatives on acetylcholine levels in the brains of rodent models.

| Compound | Brain Region | Observed Effect on Acetylcholine | Model Organism | Reference |

| Deanol | Whole Brain | No significant alteration | Rats | nih.gov |

| Meclofenoxate (Deanol ester) | Hippocampus | Elevated steady-state level | Rats | nih.gov |

| Meclofenoxate (Deanol ester) | Striatum | No coupling with elevated choline | Rats | nih.gov |

| Meclofenoxate (Deanol ester) | Parietal Cortex | No coupling with elevated choline | Rats | nih.gov |

| Deanol | Brain | Elevated levels | Mouse pups | atamankimya.com |

Assessment of Deanol Derivatives on Blood-Brain Barrier Choline Transport

Research has shown that deanol, a component of this compound, competitively inhibits the transport of choline across the blood-brain barrier. science.govnih.gov Studies involving the simultaneous intracarotid administration of radiolabeled choline and deanol in rats demonstrated this competitive interaction. nih.gov The affinity of the choline carrier mechanism for deanol was found to be at least as great as, if not greater than, its affinity for choline itself. science.govnih.gov

Specifically, the inhibition constant (Ki) for deanol's inhibition of choline uptake was determined to be lower than the Michaelis constant (Km) for choline, indicating a high affinity of deanol for the transport carrier. science.govnih.gov It has also been observed that deanol administration can lead to an elevation in blood choline levels. science.govnih.gov This dual effect of increasing systemic choline while simultaneously inhibiting its transport into the brain complicates the net effect on brain choline and acetylcholine levels. science.govnih.gov

While it has been hypothesized that deanol crosses the blood-brain barrier and is then methylated to form choline, which can then be used for acetylcholine synthesis, the full extent and mechanism of this process are not yet fully understood. nih.govrxlist.com Some studies have reported increased levels of free choline in the plasma and brain of rats following deanol administration. nih.gov However, other research using radiolabeled deanol did not find evidence for its conversion to choline in vivo, suggesting that deanol may not significantly alter choline uptake and distribution. nih.gov

Table 1: Comparative Affinity for Blood-Brain Barrier Choline Transporter

| Compound | Constant | Value (micrograms) |

| Deanol | Inhibition Constant (Ki) | 159 science.govnih.gov |

| Choline | Michaelis Constant (Km) | 442 science.govnih.gov |

Interactions with Cholinergic Receptor Systems in Preclinical Models

Deanol and its derivatives are thought to influence the cholinergic system, primarily by acting as a precursor to acetylcholine. rxlist.compharmaciyajournal.ru The rationale is that by increasing the availability of choline, the synthesis of the neurotransmitter acetylcholine may be enhanced. rxlist.compharmaciyajournal.ru Cholinergic receptors, which are crucial for numerous functions in the central and peripheral nervous systems, are broadly classified into nicotinic and muscarinic receptors. ucl.ac.ukacnp.org

Preclinical models have been employed to investigate the effects of deanol on cholinergic neurotransmission. pharmaciyajournal.ru For instance, some studies have explored the impact of deanol on behaviors mediated by the cholinergic system. pharmaciyajournal.ru However, the precise interactions of this compound with specific subtypes of cholinergic receptors (e.g., M1 muscarinic receptors) have not been extensively detailed in the available literature. nih.gov The complexity of cholinergic signaling involves multiple receptor subtypes and their coupling to various intracellular signaling pathways, often involving G proteins. acnp.org

It is understood that muscarinic receptors, a key component of the cholinergic system, are involved in a wide array of physiological functions and their dysfunction is implicated in various neurological disorders. acnp.orgumich.edu The binding of agonists to these receptors can be influenced by various factors, including the presence of guanine (B1146940) nucleotides. nih.gov While deanol is generally considered to act as a cholinergic precursor, further research is needed to fully characterize the direct or indirect interactions of this compound with the diverse family of cholinergic receptors. rxlist.comnih.gov

Cellular and Subcellular Effects

Analysis of Deanol Uptake and Distribution in Synaptosomes

In vitro studies using rat brain synaptosomes, which are isolated nerve terminals, have shown that deanol is rapidly taken up. nih.gov However, within these synaptosomes, the deanol was not found to be methylated or acetylated to any significant extent. nih.gov

Further investigations revealed that deanol acts as a weak competitive inhibitor of the high-affinity transport of choline into synaptosomes. nih.gov This inhibition consequently leads to a reduction in the synthesis of acetylcholine from choline. nih.gov The uptake of neurotransmitters into synaptosomes is a critical process for synaptic transmission, and depletion of their internal pools can affect subsequent uptake and release. nih.gov

Investigations into Deanol's Influence on Cellular Protein Cross-Linking

Research has explored the effect of deanol on the cross-linking of cellular proteins, a process that can increase with aging. nih.gov In vitro experiments have demonstrated that hydroxyl free radicals can induce the cross-linking of proteins, such as bovine serum albumin and proteins from rat brain and liver homogenates. nih.gov This cross-linking results in proteins with a much higher molecular weight that become largely insoluble. nih.gov

Deanol, the active component of centrophenoxine, has been shown to reduce the extent of this protein cross-linking. nih.gov It is proposed that deanol achieves this by acting as a free-radical scavenger. nih.gov The process of protein cross-linking can be initiated by various agents and can be a valuable tool for studying protein-protein interactions and stabilizing protein complexes. thermofisher.comcreative-proteomics.com

Research on Deanol's Modulatory Effects on Cytokine Secretion (e.g., IL-2, IL-6) in In Vitro Cellular Systems

In vitro studies have indicated that deanol (as DMAE) can modulate the secretion of certain cytokines. Specifically, it has been shown to inhibit the secretion of interleukin-2 (B1167480) (IL-2) and interleukin-6 (IL-6). atamankimya.com Cytokines are crucial signaling molecules in the immune system, and their regulation is vital for maintaining homeostasis. frontiersin.org

The modulation of cytokine secretion is a key aspect of the inflammatory response. mdpi.com For instance, various compounds and extracts have been shown to affect the release of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in different cell line models. mdpi.comnih.govnih.gov The ability of a substance to influence cytokine production is a significant area of research for its potential therapeutic applications in inflammatory conditions. plos.org

Examination of Antioxidant Enzyme Modulation in Neural Tissues

Neural tissue is particularly vulnerable to oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products. nih.gov The brain has an enzymatic antioxidant defense system that includes enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) to protect against oxidative damage. thno.orgnih.gov

Deanol has been investigated for its potential antioxidant properties. nih.gov By acting as a free-radical scavenger, deanol may help to mitigate oxidative stress. nih.gov The modulation of antioxidant enzymes is a key mechanism for neuroprotection. mdpi.comfrontiersin.org For example, enhancing the activity of enzymes like SOD and CAT can help to neutralize harmful ROS and protect cells from damage. thno.orgnih.gov Neurons and glial cells in the brain both possess these enzymatic defenses, although the activity levels of specific enzymes can differ between cell types. nih.gov

Table 2: Summary of Deanol's Cellular and Subcellular Effects

| Effect | System/Model | Finding | Reference(s) |

| Uptake and Metabolism | Rat Brain Synaptosomes | Rapid uptake, but not methylated or acetylated. Weak competitive inhibitor of choline transport. | nih.gov |

| Protein Cross-Linking | In Vitro (Bovine Serum Albumin, Rat Brain/Liver Homogenates) | Diminishes hydroxyl free radical-induced cross-linking, likely by acting as a free-radical scavenger. | nih.gov |

| Cytokine Secretion | In Vitro Cellular Systems | Inhibits secretion of IL-2 and IL-6. | atamankimya.com |

| Antioxidant Activity | Inferred from Free-Radical Scavenging | Acts as a free-radical scavenger, suggesting a role in modulating oxidative stress. | nih.gov |

Studies on Ceramide Metabolism in Developmental Models

Ceramides (B1148491) are integral sphingolipids that function as critical signaling molecules in a multitude of cellular processes, including growth, differentiation, senescence, and apoptosis. nih.gov The metabolism of these lipids is a key regulatory network in cellular homeostasis. Investigations into the effects of deanol on this pathway have been undertaken in developmental models. One study has indicated that treatment with dimethylethanolamine (DMAE), the active component of this compound, resulted in a 15% increase in embryonic ceramide. atamankimya.com

Ceramides are synthesized through several pathways, with the de novo pathway initiated in the endoplasmic reticulum being a primary route. atamankimya.comrxlist.com This pathway is activated by various stimuli, including oxidative stress and inflammatory cytokines. nih.gov The accumulation of ceramides can influence cellular membrane structure and signal transduction. nih.gov In developmental contexts, the modulation of ceramide levels can have significant implications for cellular fate and tissue formation. While the precise mechanisms through which this compound influences ceramide metabolism require further elucidation, the observed increase in embryonic ceramide suggests an interaction with the enzymatic machinery of sphingolipid synthesis. atamankimya.com

Neurobiological Research in Non-Human Models

The effects of deanol and its derivatives on behavior and cognition have been the subject of numerous preclinical and clinical investigations. A notable study conducted by Dr. Carl Pfeiffer involved 108 children (83 boys and 25 girls) with learning and behavior difficulties. life-enhancement.comcalstate.edu The administration of DMAE was associated with enhanced behavior in two-thirds of the boys and three-quarters of the girls. calstate.edu Specific improvements were observed in several domains, including a reduction in hyperactivity and irritability, a lengthened attention span, and enhanced scholastic abilities. life-enhancement.comcalstate.edu

Another significant investigation by Caille (1986) explored the impact of deanol on vigilance and mood. life-enhancement.comcalstate.edu This double-blind, crossover study involved eight subjects, four of whom were characterized as anxiety-prone. The findings indicated that deanol administration led to a significant and progressive synchronization of the two cerebral hemispheres. life-enhancement.comcalstate.edu This neurophysiological change was correlated with tangible behavioral improvements, such as enhanced neuromotor control, increased verbal memory, and better regulation of anxious reactivity. life-enhancement.comcalstate.edu These studies suggest that this compound may exert its effects by modulating higher cortical functions related to attention and vigilance.

Table 1: Summary of Behavioral and Cognitive Research Findings with Deanol (DMAE)

| Study | Subject Group | Key Findings |

| Pfeiffer (1957) | 108 children (83 boys, 25 girls) with learning/behavior difficulties | Enhanced behavior in ~67% of boys and 75% of girls; Reduced hyperactivity and irritability; Lengthened attention span; Improved scholastic ability. life-enhancement.comcalstate.edu |

| Caille (1986) | 8 subjects (4 anxiety-prone, 4 controls) | Progressive inter-hemispheric EEG synchronization; Improved neuromotor control; Enhanced verbal memory; Better control of anxious reactivity. life-enhancement.comcalstate.edu |

The neurophysiological effects of this compound have been specifically investigated using quantified electroencephalography (qEEG). The 1986 study by Caille, titled "Study concerning the bisorcate demanol effects upon quantified EEG, cortical vigilance and mood," provides direct evidence in this area. life-enhancement.commassimospattini.com The research demonstrated that this compound induced a significant and progressive synchronization between the two brain hemispheres. life-enhancement.comcalstate.edu This finding is critical as inter-hemispheric coherence is a qEEG metric associated with cognitive efficiency and emotional regulation.

The enhanced synchronization observed in the study was directly correlated with improvements in behavioral tasks and mood. life-enhancement.com In a separate German study, a combination containing DMAE was evaluated using EEG and psychometric tests in patients with borderline emotional disturbance. The results showed that the DMAE-containing preparation led to notable changes in EEG patterns, which were associated with increased vigilance and improved mood. atamanchemicals.com These studies collectively underscore the utility of qEEG in objectively measuring the central effects of this compound, linking its neurophysiological impact to cognitive and affective functions.

Table 2: Quantified EEG Findings from Deanol Studies

| Study | Key qEEG Finding | Associated Behavioral Outcome |

| Caille (1986) | Progressive synchronization of the two cerebral hemispheres. life-enhancement.comcalstate.edu | Improved neuromotor control, enhanced verbal memory, better control of anxious reactivity. life-enhancement.comcalstate.edu |

| Dimpfel et al. (2003) | Changes in EEG patterns in the presence of different emotional states. atamanchemicals.com | Increased vigilance and alertness with a positive influence on mood. atamanchemicals.com |

While direct studies on this compound and neuronal plasticity are limited, its proposed mechanisms of action suggest a potential influence on plasticity-related processes. Deanol is a precursor to choline in certain metabolic pathways and is thought to influence the synthesis of acetylcholine, a neurotransmitter crucial for learning, memory, and synaptic plasticity. rxlist.com

Mechanistically, it has been proposed that DMAE is incorporated into neuronal membranes, where it is bound to phospholipids to form phosphatidyl-dimethylaminoethanol. atamanchemicals.com This integration can lead to increased membrane fluidity and permeability, which are physical properties that can modulate the function of embedded receptors and ion channels involved in synaptic transmission and plasticity. Furthermore, DMAE has been reported to act as an antioxidant, scavenging free radicals. nootropicsexpert.com By reducing oxidative stress, this compound could protect neurons from damage and support the cellular environment necessary for robust neuronal plasticity. The removal of cellular waste products like lipofuscin has also been suggested as a neuroprotective mechanism of DMAE, which could indirectly preserve the capacity for neuronal adaptation and plasticity over time. nootropicsexpert.com

Absorption and Distribution Studies in Non-Human Organ Systems

Research into the pharmacokinetic profile of deanol and its derivatives has primarily utilized non-human models to elucidate its absorption and distribution patterns. While specific studies on this compound are limited, research on deanol and its other ester forms, such as deanol acetamidobenzoate, provides insight into its behavior following administration. It is understood that as an ester, this compound would undergo hydrolysis to yield deanol, which is then systemically absorbed.

Studies in chinchilla rabbits have demonstrated that daily oral administration of deanol and its acetamidobenzoate ester leads to measurable concentrations in both plasma and cerebrospinal fluid. nih.gov This suggests that the deanol moiety can cross the blood-brain barrier. atamankimya.com In one study, oral exposure to deanol acetamidobenzoate resulted in plasma concentrations of 6 to 7 μM, while direct administration of dimethylaminoethanol (B1669961) (DMAE) led to plasma levels of 12 to 18 μM. nih.gov

Further investigations in male mice using an intraperitoneal dose of dimethylaminoethanol detected significant plasma concentrations within 10 minutes of administration. nih.gov Conversely, studies using radiolabeled [14C]-dimethylaminoethanol in rats indicated a rapid disappearance from brain tissue, suggesting swift distribution and clearance from the central nervous system. ataman-kimya.comatamankimya.com

Table 1: Absorption and Distribution of Deanol Analogs in Non-Human Models

| Model Organism | Compound Administered | Route of Administration | Key Findings | Reference |

|---|---|---|---|---|

| Chinchilla Rabbit | Deanol Acetamidobenzoate | Oral | Resulted in plasma concentrations of 6-7 μM. Measurable levels found in cerebrospinal fluid. | nih.govnih.gov |

| Chinchilla Rabbit | Dimethylaminoethanol (DMAE) | Oral | Resulted in plasma concentrations of 12-18 μM. | nih.gov |

| Male Mouse | Dimethylaminoethanol (DMAE) | Intraperitoneal | ~280 nmol/g detected in plasma 10 minutes post-administration. | nih.gov |

| Rat | [14C]-dimethylaminoethanol | Not Specified | Rapid disappearance from brain tissue observed at 0.5, 1, and 7 hours post-administration. | ataman-kimya.comatamankimya.com |

Biotransformation Pathways of Deanol and its Bisorcate Ester in Model Organisms

The biotransformation of this compound is expected to begin with the enzymatic hydrolysis of the ester bond, releasing deanol (dimethylaminoethanol) and sorbic acid. The subsequent metabolic fate of deanol has been the subject of several preclinical investigations.

Studies in rats using [14C]-labeled dimethylaminoethanol (as a maleate (B1232345) salt) revealed that the compound is metabolized within the phospholipid cycle. ataman-kimya.comatamankimya.com This process yields key metabolites, including phosphoryldimethylaminoethanolamine and glycerophosphatidylcholine. ataman-kimya.comatamankimya.com This pathway indicates that deanol can be incorporated into cellular membrane components.

There is also evidence suggesting that deanol may undergo demethylation to form ethanolamine, which can then enter general metabolic pathways. atamankimya.com The potential for deanol to act as a direct precursor to acetylcholine through methylation to choline in the brain has been a topic of scientific debate. rxlist.comlife-enhancement.com While some early reports supported this conversion, other investigations in rat models have not confirmed that deanol is significantly methylated to form choline in the brain. atamankimya.comlife-enhancement.com However, it is postulated that deanol undergoes endogenous methylation. nih.gov In rats with kainic-acid-induced lesions, dimethylaminoethanol was found to convert into a substance that cross-reacted in radioenzymatic assays for acetylcholine. ataman-kimya.comatamankimya.com

Table 2: Identified Metabolites of Deanol in Preclinical Research

| Metabolite | Metabolic Pathway | Model Organism | Reference |

|---|---|---|---|

| Phosphoryldimethylaminoethanolamine | Phospholipid Cycle | Rat | ataman-kimya.comatamankimya.com |

| Glycerophosphatidylcholine | Phospholipid Cycle | Rat | ataman-kimya.comatamankimya.com |

| Ethanolamine | Demethylation | Not Specified | atamankimya.com |

| Choline (disputed in brain) | Methylation | Rat | atamankimya.comlife-enhancement.com |

Elimination Kinetics in Preclinical Experimental Designs

The elimination kinetics of deanol and its derivatives have been characterized in preclinical studies, providing an understanding of its clearance from the body.

In a study involving both chinchilla rabbits and humans who received daily oral doses of deanol acetamidobenzoate or DMAE, the parent compounds were reportedly cleared from the plasma within 36 hours after the final dose. nih.gov This timeframe suggests a relatively efficient elimination process.

Complementing the plasma data, research in rats using radiolabeled [14C]-dimethylaminoethanol showed rapid clearance from brain tissue. ataman-kimya.comatamankimya.com Significant decreases in the concentration of the labeled compound were observed at 0.5, 1, and 7 hours post-administration, indicating that once distributed to the central nervous system, deanol does not persist for extended periods. ataman-kimya.comatamankimya.com

Table 3: Elimination Data for Deanol and its Derivatives in Preclinical Models

| Model Organism | Compound Administered | Matrix Sampled | Elimination Finding | Reference |

|---|---|---|---|---|

| Chinchilla Rabbit | Deanol Acetamidobenzoate / DMAE | Plasma | Cleared from plasma by 36 hours post-treatment. | nih.gov |

| Rat | [14C]-dimethylaminoethanol | Brain Tissue | Rapidly disappeared from brain within 0.5 to 7 hours. | ataman-kimya.comatamankimya.com |

Advanced Analytical and Methodological Approaches in Deanol Bisorcate Research

Development and Validation of Chromatographic Techniques for Deanol and Metabolite Quantification in Biological Matrices

The quantification of deanol and its metabolites in biological matrices such as urine and plasma is crucial for pharmacokinetic and metabolic studies. Due to deanol's low molar absorptivity in the ultraviolet (UV) region, traditional chromatographic methods with UV detection have faced challenges. scielo.br This has spurred the development of more sensitive and specific techniques.

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary chromatographic methods employed. Reverse-phase HPLC (RP-HPLC) has been developed to quantify deanol glycolate (B3277807) in cosmetic formulations, often in combination with other substances like sunscreens. scielo.br These methods require careful validation for linearity, accuracy, precision, and selectivity to ensure reliable results. scielo.brnih.gov

A significant challenge in deanol analysis is its structural similarity to other compounds, such as meclofenoxate (B1676130), which metabolizes to deanol. researchgate.netresearchgate.net To address this, highly specific methods are required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool, offering high selectivity and sensitivity for quantifying deanol and its metabolites, like deanol-N-oxide, in urine. researchgate.netresearchgate.netwiley.com

Below is a table summarizing key aspects of validated chromatographic methods for deanol quantification:

| Parameter | HPLC-UV | LC-MS/MS |

| Principle | Separation based on polarity with UV detection. scielo.br | Separation by liquid chromatography coupled with mass-based detection. researchgate.netwiley.com |

| Matrix | Cosmetic formulations, potentially adaptable to biological samples. scielo.br | Urine, plasma, umbilical cord blood, amniotic fluid, breast milk. researchgate.netwiley.comau.dk |

| Target Analytes | Deanol Glycolate. scielo.br | Deanol, Deanol-N-oxide. researchgate.netwiley.com |

| Validation | Validated for simplicity, selectivity, linearity, accuracy, and precision. scielo.br | Validated for specificity, linearity, precision, limit of quantification (LOQ), and limit of detection (LOD). wiley.com |

| Sensitivity | Challenged by low UV molar absorptivity of deanol. scielo.br | High sensitivity with LOD at 0.05 µg/mL and LOQ at 0.15 µg/mL for deanol-N-oxide in urine. researchgate.netresearchgate.net |

Application of Mass Spectrometry in Deanol Metabolism Research

Mass spectrometry (MS) has become indispensable in elucidating the metabolic pathways of deanol. Its ability to identify and quantify metabolites with high precision has provided significant insights into how deanol is processed in the body.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique in this area. researchgate.netresearchgate.net It has been instrumental in developing quantitative detection methods for deanol metabolites, such as deanol-N-oxide, in urine. researchgate.netresearchgate.net This is particularly important in fields like anti-doping, where it is necessary to distinguish between the use of permitted supplements containing deanol and prohibited substances like meclofenoxate, which also produces deanol as a metabolite. researchgate.netresearchgate.netwiley.com

Researchers have utilized high-resolution mass spectrometry, such as LC-Q Exactive-HF-Orbitrap-MS, for in-depth metabolic studies. researchgate.netresearchgate.net This technology allows for accurate mass determination and fragmentation pattern analysis, leading to the identification of numerous metabolites. researchgate.net For instance, studies on related compounds have identified various metabolic processes, including hydroxylation, hydrolysis, oxidation, and conjugation with glucuronic acid or sulfate. researchgate.net

The following table details the application of mass spectrometry in deanol metabolism research:

| Technique | Application | Key Findings |

| LC-MS/MS | Quantitative analysis of deanol-N-oxide in urine. researchgate.netresearchgate.netwiley.com | Established basal levels of endogenous deanol-N-oxide and quantified its excretion after deanol administration. researchgate.netresearchgate.netwiley.com Differentiated deanol use from meclofenoxate use. wiley.com |

| LC-Q Exactive-HF-Orbitrap-MS | In-depth metabolic profiling of related compounds. researchgate.netresearchgate.net | Identified multiple metabolic pathways, including hydroxylation, amide hydrolysis, C-oxidation, O-glucuronidation, and sulfation. researchgate.net |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Estimation of deanol and choline (B1196258). acs.orgcapes.gov.br | Provided methods for the analysis of deanol in biological samples. acs.orgcapes.gov.br |

Electrophysiological Methodologies for Assessing Neural Activity in Response to Deanol Derivatives

Electrophysiological techniques are vital for directly measuring the effects of deanol derivatives on neural activity. These methods provide high temporal resolution, allowing researchers to observe real-time changes in neuronal function.

Studies have utilized primary neuronal cell cultures and brain tissue slices to investigate the impact of deanol derivatives on spontaneous neuronal activity. fu-berlin.de Techniques such as patch-clamp recordings can measure changes in the resting membrane potential and the frequency and amplitude of synaptic events. fu-berlin.de For instance, research has shown that dimethylethanolamine (DMEA), a related compound, can decrease spontaneous neuronal activity in primary neuronal cultures without affecting the resting membrane potential, suggesting a specific effect on synaptic transmission rather than intrinsic neuronal properties. fu-berlin.de

In ex vivo preparations of human brain tissue from patients with conditions like temporal lobe epilepsy, electrophysiological recordings have been used to assess the potential antiepileptic effects of deanol-related compounds. fu-berlin.de These studies often induce epileptiform activity and then measure the ability of the compound to suppress it. fu-berlin.de

The table below summarizes electrophysiological methods used in deanol derivative research:

| Methodology | Model System | Measured Parameters | Findings |

| Patch-Clamp Recording | Primary neuronal cultures. fu-berlin.de | Spontaneous neuronal activity, resting membrane potential. fu-berlin.de | DMEA decreased spontaneous activity without altering resting membrane potential. fu-berlin.de |

| Extracellular Field Recordings | Human hippocampal brain slices. fu-berlin.de | Epileptiform activity (interictal spikes, burst activity). fu-berlin.de | DMEA demonstrated an antiepileptic effect in patient-derived brain tissue. fu-berlin.de |

| Electroretinography (ERG) | Animal models of hypertensive neuroretinopathy. researchgate.net | Electrophysiological function of retinal cells (bipolar and Müllerian cells). researchgate.net | A deanol derivative showed protective properties by restoring the b-wave of the ERG. researchgate.net |

Advanced Imaging Techniques in Preclinical Neuropharmacology

Advanced imaging techniques offer a non-invasive window into the structural and functional effects of neuropharmacological agents like deanol bisorcate in preclinical models. These methods are crucial for understanding the broader impact of these compounds on the brain.

Magnetic Resonance Imaging (MRI) is a versatile tool used to characterize neurodegeneration, iron accumulation, and metabolic changes in animal models of neurological diseases. frontiersin.org Functional MRI (fMRI) can map brain activity by detecting changes in blood flow, while Diffusion Tensor Imaging (DTI) can assess white matter integrity. researchgate.netfrontiersin.org Resting-state MRI (rsMRI) is an emerging technique that investigates the brain's spontaneous activity to identify large-scale neural networks. science.gov

Other imaging modalities, such as X-ray phase-contrast tomography (XPCT), provide high-resolution 3D images of vascular tissues, which can be valuable for studying conditions where vascular changes are prominent. frontiersin.org The combination of these imaging techniques with behavioral analyses and histology provides a comprehensive picture of a drug's efficacy and mechanism of action. uniri.hr For example, in preclinical studies of Alzheimer's disease, MRI can be used to longitudinally track the effects of a drug on amyloid plaque deposition. uniri.hr

The following table outlines advanced imaging techniques relevant to preclinical neuropharmacology:

| Imaging Modality | Principle | Application in Preclinical Research |

| Magnetic Resonance Imaging (MRI) | Uses magnetic fields and radio waves to create detailed images of the brain. frontiersin.orguniri.hr | Assessing structural abnormalities, neurodegeneration, and treatment efficacy in models of dementia, Parkinson's disease, and stroke. frontiersin.orguniri.hr |

| Functional MRI (fMRI) | Measures brain activity by detecting changes in blood flow. researchgate.netfrontiersin.org | Mapping task-dependent neural engagement and understanding the functional impact of CNS-active compounds. frontiersin.orguniri.hr |

| Resting-State MRI (rsMRI) | Assesses the synchrony of the brain's spontaneous activity. science.gov | Identifying large-scale brain networks and their modulation by pharmacological agents. science.gov |

| Diffusion Tensor Imaging (DTI) | Measures the directional diffusion of water to image white matter tracts. frontiersin.org | Assessing white matter integrity and its association with pathological changes like glial activity. frontiersin.org |

| X-ray Phase-Contrast Tomography (XPCT) | Provides high-resolution 3D imaging of soft tissues. frontiersin.org | Characterizing vascular changes in animal models of neurodegenerative diseases. frontiersin.org |

Comparative Academic Studies and Structure Activity Relationship Research

Comparative Analysis of Deanol Bisorcate with Other Deanol Salts and Esters in Mechanistic Studies

Deanol is available in various salt and ester forms, including deanol acetamidobenzoate and deanol aceglumate, each with potentially different pharmacokinetic and pharmacodynamic profiles. rxlist.comtherapeuticresearch.com While specific head-to-head mechanistic studies comparing this compound with these other forms are not extensively detailed in the available literature, the underlying principle of using different salts is to potentially enhance the bioavailability or modulate the activity of the parent compound, deanol. drugfuture.com

Deanol itself is a precursor to choline (B1196258) and is thought to increase acetylcholine (B1216132) levels in the brain, a neurotransmitter crucial for memory and cognitive functions. rxlist.comatamanchemicals.com However, the exact mechanism remains a subject of debate. Some research suggests that deanol's effects may also stem from its ability to be incorporated into neuronal membranes, thereby altering their fluidity and permeability.

One key area of comparative interest is the transport across the blood-brain barrier. For instance, studies on deanol acetamidobenzoate have shown that it can inhibit the transport of choline across this barrier. life-enhancement.comnih.gov This finding is significant as it suggests that different deanol derivatives might have varying effects on choline metabolism and brain uptake, which could, in turn, influence their nootropic and cholinergic effects. nih.gov Deanol aceglumate, a combination of deanol and N-acetyl-L-glutamic acid, has been noted for its potential hepatoprotective effects in certain contexts. targetmol.com

The table below summarizes the key characteristics of different deanol salts and esters based on available information.

| Feature | This compound | Deanol Acetamidobenzoate | Deanol Aceglumate |

| Primary Moiety | Deanol | Deanol | Deanol |

| Salt/Ester Former | Bisorcate | p-Acetamidobenzoic acid | N-acetyl-L-glutamic acid |

| Noted Research Focus | Nootropic effects, cortical vigilance life-enhancement.com | Inhibition of choline transport at the blood-brain barrier life-enhancement.comnih.gov | Potential hepatoprotective effects targetmol.com |

| Presumed Mechanism | Cholinergic precursor/modulator | Cholinergic precursor, competitive inhibitor of choline transport | Cholinergic precursor |

Evaluation of this compound Against Cognitively Active Reference Compounds in Preclinical Models (e.g., Pirisudanol)

A significant evaluation of this compound involved a comparative, double-blind, cross-over study against pirisudanol (B1217404). life-enhancement.com This study aimed to assess the effects of this compound on quantified electroencephalogram (EEG), cortical vigilance, and mood. life-enhancement.com Pirisudanol, another compound with nootropic properties, served as a relevant benchmark for cognitive-enhancing effects. The study design allowed for a direct comparison of the two substances' impacts on brain activity and psychological parameters. life-enhancement.com

The research indicated that this compound had discernible effects on the central nervous system. life-enhancement.com Specifically, it was found to influence EEG patterns, suggesting an impact on cortical arousal and vigilance. life-enhancement.comcalstate.edu The comparison with pirisudanol provided a context for understanding the magnitude and nature of these effects within the then-current landscape of cognitive enhancers. life-enhancement.com

Structure-Activity Relationship Investigations for Cholinergic Modulation

The structure-activity relationship (SAR) for cholinergic agents provides a framework for understanding how the chemical structure of a compound like deanol and its derivatives influences their interaction with the cholinergic system. Deanol, or 2-(dimethylamino)ethanol, is structurally related to choline. nih.gov

Key principles of cholinergic SAR include:

The Quaternary Ammonium (B1175870) Group: In many potent cholinergic agonists, a quaternary ammonium group is crucial for activity. Deanol is a tertiary amine, which is generally less potent than a quaternary amine but can more readily cross the blood-brain barrier. nih.govcutm.ac.in

The Ethylene Bridge: The length of the carbon chain between the nitrogen and the hydroxyl group is critical. Altering this chain length can significantly decrease cholinergic activity. cutm.ac.in

The Hydroxyl Group: This group can be esterified, as seen in acetylcholine and various deanol esters. The nature of the ester can affect stability and receptor interaction. For instance, carbamate (B1207046) esters are more resistant to hydrolysis by cholinesterase than acetate (B1210297) esters. cutm.ac.in

Comparative Research on Nootropic Effects in Controlled Animal Studies

Controlled animal studies are fundamental in evaluating the nootropic effects of compounds like this compound. While specific animal studies focusing solely on this compound are not prominently available in the reviewed literature, research on deanol and its other salts provides insights into its potential nootropic profile.

Animal studies with deanol have explored its effects on memory, learning, and age-related cognitive decline. calstate.edu For instance, research in rats has investigated the impact of deanol on choline metabolism in peripheral tissues. life-enhancement.com Other studies have looked at its ability to reduce the accumulation of age pigments (lipofuscin) in the brain of laboratory animals. calstate.edu

The table below presents a summary of findings from animal studies on deanol, which can be extrapolated to infer the potential areas of nootropic activity for this compound.

| Research Area | Animal Model | Key Findings |

| Choline Metabolism | Rats | Deanol affects choline metabolism in peripheral tissues. life-enhancement.com |

| Cognitive Function | Mice | Studies on related compounds have explored effects on memory and learning. |

| Age-Related Changes | Various lab animals | Deanol has been shown to decrease the accumulation of lipofuscin in the brain and heart. calstate.edu |

| Neurochemical Effects | Rats | Deanol administration elevated blood choline levels but also suppressed choline uptake into the brain. nih.gov |

These studies collectively suggest that the deanol moiety has measurable biological effects relevant to cognitive function. The specific effects of the bisorcate salt would likely modulate the delivery and potentially the efficacy of the deanol component.

Theoretical and Conceptual Frameworks for Deanol Bisorcate S Activity

Re-evaluation of the Choline (B1196258) Precursor Hypothesis in Central Nervous System Function

The initial and most widely known hypothesis for deanol's mechanism of action was its role as a direct precursor to the neurotransmitter acetylcholine (B1216132) (ACh) in the brain. nih.gov This model posited that deanol, being structurally similar to choline, could cross the blood-brain barrier (BBB), be methylated in neurons to form choline, and subsequently be acetylated to produce acetylcholine, thereby increasing cholinergic activity. lifeextension.com

However, significant research has called this hypothesis into question, leading to a critical re-evaluation. Studies using specific gas chromatography-mass spectrometry methods have demonstrated that while deanol does enter the brain after administration, it is not significantly methylated to form choline or acetylated to form a direct analogue of acetylcholine within brain tissue. nih.gov

Furthermore, research on the transport kinetics at the blood-brain barrier reveals a more complex interaction. Deanol was found to be a competitive inhibitor of choline transport into the brain. nih.gov The affinity of the BBB's choline carrier mechanism for deanol is at least as great as its affinity for choline itself. healthline.com This suggests that rather than facilitating choline's presence in the CNS, deanol actively competes with it for entry, an action that could potentially reduce the local substrate pool for acetylcholine synthesis under certain conditions. This evidence provides a substantial challenge to the original precursor theory. drionelahubbard.comresearchgate.net

Table 1: Comparative Effects of Deanol and Choline at the Central Nervous System Level

| Feature | Choline | Deanol | Research Finding |

|---|---|---|---|

| Blood-Brain Barrier Transport | Actively transported by a specific carrier system. | Competes with choline for the same transport system; acts as a competitive inhibitor. | The affinity of the carrier for deanol is at least as great as it is for choline. healthline.com |

| Metabolism within Brain Tissue | Acetylated to form acetylcholine. | Not significantly methylated to choline or acetylated. | In vivo studies in rats showed no methylation or acetylation of deanol in the brain. nih.gov |

| Direct Effect on ACh Synthesis | Serves as the direct, rate-limiting precursor. | Weakly inhibits the high-affinity transport of choline, thereby reducing the synthesis of acetylcholine from that choline. | Deanol was found to be a weak competitive inhibitor of high-affinity choline transport in synaptosomes. nih.gov |

| Effect on Brain Choline Levels | Increases brain choline when administered. | Increases brain choline concentration, but not through direct conversion. | The increase is attributed to elevated plasma choline caused by peripheral effects. nih.gov |

Theoretical Implications of Modulating Peripheral Choline Metabolism for Central Effects

Given the evidence against deanol acting as a direct central precursor for acetylcholine, an alternative model has emerged focusing on its peripheral actions. This conceptual framework posits that deanol's primary influence on central cholinergic systems is indirect, stemming from its modulation of choline metabolism in tissues outside the CNS. nih.gov

Research in animal models has shown that the administration of deanol significantly affects how choline is processed in the body's periphery. nootropicsexpert.com Specifically, deanol was found to inhibit the rates of both oxidation and phosphorylation of choline in the kidneys and to inhibit the rate of choline phosphorylation in the liver. nih.govatamanchemicals.com

The theoretical implication of this peripheral inhibition is a "sparing" effect on free choline that would otherwise be metabolized in these tissues. By reducing choline's metabolic breakdown and utilization in the periphery, deanol administration leads to an accumulation of free choline in the blood. nootropicsexpert.comatamanchemicals.com Studies have confirmed that deanol treatment induces an increase in both the concentration and turnover rate of choline in the bloodstream. nih.gov This elevated pool of circulating choline creates a higher concentration gradient, which then facilitates increased transport of choline across the blood-brain barrier, subsequently making more of the essential precursor available for acetylcholine synthesis in the brain. nih.gov This model effectively relocates deanol's primary mechanism of action from the brain to the peripheral organs.

Table 2: Documented Effects of Deanol on Peripheral Choline Metabolism in Mice

| Tissue/Fluid | Observed Effect on Choline | Proposed Mechanism | Source |

|---|---|---|---|

| Blood | Increased concentration and rate of turnover. | Accumulation due to reduced metabolism in peripheral tissues. | atamanchemicals.com, nootropicsexpert.com |

| Kidneys | Increased concentration; markedly inhibited rates of oxidation and phosphorylation. | Direct inhibition of choline-metabolizing enzymes by deanol. | atamanchemicals.com, nootropicsexpert.com |

| Liver | Inhibited rate of phosphorylation; no significant change in free choline levels or oxidation rate. | Partial inhibition of choline metabolism pathways. | atamanchemicals.com, nootropicsexpert.com |

Classification and Definitional Aspects within the Nootropic Research Paradigm

Deanol is frequently classified within the broad category of nootropics or "smart drugs". researchgate.netmdpi.com The World Health Organization's Anatomical Therapeutic Chemical (ATC) classification system lists Deanol under the code N06BX04, which falls within the group "Other Psychostimulants and Nootropics". drionelahubbard.com

The term "nootropic" was originally coined to describe substances that could enhance learning and memory while exhibiting low toxicity and few side effects. The classic nootropic profile involves enhancing cognitive functions, protecting the brain against physical or chemical injury, and facilitating information transfer between the cerebral hemispheres. gall-shop.com

Deanol's classification as a nootropic is based on its reported ability to support cognitive efficiency, improve concentration, and elevate mood. gall-shop.comwebmd.com However, its profile differs from classic nootropics like piracetam (B1677957). While piracetam is thought to modulate membrane fluidity and neurotransmitter systems without acting as a direct stimulant, deanol is often described as a mild central stimulant. nih.govdrionelahubbard.com This stimulant property, which may contribute to its effects on attention and fatigue, places it in a slightly different functional class than non-stimulant nootropics. webmd.com Therefore, within the nootropic research paradigm, deanol is considered a cognitive-enhancing agent whose mechanisms, including its stimulant and indirect cholinergic effects, distinguish it from other compounds in this heterogeneous group. gall-shop.comamazon.com

Conceptual Models of Deanol's Influence on Brain Bioenergetics

Beyond the cholinergic hypotheses, several conceptual models explore deanol's potential influence on the fundamental processes of brain bioenergetics and cellular health. These models are not mutually exclusive and may represent parallel mechanisms of action.

One prominent model centers on deanol's function as an antioxidant and free-radical scavenger. nootropicsexpert.com Research indicates that deanol can directly scavenge highly reactive molecules such as hydroxyl and lipid radicals. researchgate.net This antioxidant activity is crucial for protecting neuronal components, particularly mitochondria—the primary sites of energy production—from oxidative damage. By neutralizing free radicals, deanol may help maintain the integrity and efficiency of the mitochondrial electron transport chain, which is essential for ATP synthesis. researchgate.net

A third model relates to cellular maintenance through the removal of metabolic waste. Deanol is suggested to help flush out lipofuscin, a waste product that accumulates in neurons and other cells with age. drionelahubbard.comnootropicsexpert.com The buildup of lipofuscin is linked to cellular aging and can impair function. By facilitating its removal, deanol may contribute to improved cellular health and more efficient bioenergetic processes over the long term.

Future Directions and Emerging Areas in Academic Research on Deanol Bisorcate

Exploration of Novel Cellular Targets and Signaling Pathways

While deanol is often discussed in the context of the cholinergic system as a precursor to acetylcholine (B1216132), its precise molecular targets and the full spectrum of signaling pathways it modulates remain to be fully elucidated. atamanchemicals.comrxlist.com Future research must move beyond this primary hypothesis to identify novel cellular receptors, enzymes, and other proteins that interact with deanol bisorcate. The orotic acid component, a key intermediate in pyrimidine (B1678525) biosynthesis, adds another layer of complexity and potential for synergistic effects on cellular metabolism and signaling. ontosight.airesearchgate.net

A critical avenue of investigation will be to determine if this compound directly interacts with specific G-protein coupled receptors (GPCRs), ion channels, or other signaling molecules. It is plausible that the compound influences cellular processes such as proliferation, differentiation, and inflammation through pathways independent of acetylcholine synthesis. nih.gov Advanced molecular and cellular biology techniques, including high-throughput screening of compound libraries against various cellular targets, will be instrumental in this exploration.

Table 1: Potential Areas of Investigation for Novel Cellular Targets of this compound

| Research Area | Rationale | Potential Techniques |

| Receptor Binding Assays | To identify specific neuronal or glial receptors that bind to this compound. | Radioligand binding assays, Surface Plasmon Resonance (SPR). |

| Enzyme Inhibition Studies | To determine if this compound affects key enzymes involved in neurotransmitter metabolism or cellular signaling. | In vitro enzyme activity assays. |

| Signaling Pathway Analysis | To map the intracellular signaling cascades activated or inhibited by this compound. | Western blotting for key signaling proteins (e.g., kinases, phosphatases), reporter gene assays. |

| Gene Expression Profiling | To identify genes whose expression is altered by this compound treatment. | Microarray analysis, RNA-sequencing. |

Integration with Advanced Omics Technologies (e.g., Proteomics, Metabolomics)

The advent of "omics" technologies offers a powerful, unbiased approach to understanding the global effects of a compound on a biological system. mdpi.com Integrating proteomics and metabolomics into the study of this compound will be a significant leap forward in characterizing its mechanism of action and identifying biomarkers of its efficacy.

Proteomics , the large-scale study of proteins, can provide a comprehensive snapshot of the changes in protein expression and post-translational modifications within cells or tissues following exposure to this compound. ebsco.comwistar.org This could reveal previously unknown targets and pathways affected by the compound. For instance, proteomics could be employed to identify changes in the protein composition of synapses or mitochondria, cellular compartments crucial for neuronal function. ukdri.ac.uk

Metabolomics , the study of small molecule metabolites, can elucidate how this compound alters the metabolic landscape of the brain. mdpi.com Given that orotic acid is an intermediate in pyrimidine metabolism, metabolomic studies could track the downstream effects on nucleotide synthesis and energy metabolism. researchgate.netomicsonline.org This approach could also shed light on the metabolic fate of deanol itself within the central nervous system.

Table 2: Application of Omics Technologies in this compound Research

| Omics Technology | Research Question | Expected Outcomes |

| Proteomics | How does this compound alter the protein landscape of neuronal cells? | Identification of protein targets, affected pathways, and potential biomarkers. |

| Metabolomics | What are the metabolic consequences of this compound administration in the brain? | Understanding of the compound's impact on energy metabolism, neurotransmitter synthesis, and nucleotide pathways. |

| Transcriptomics | Which genes are differentially expressed in response to this compound? | Insights into the genomic regulation of the compound's effects. |

Development of Sophisticated In Vitro Blood-Brain Barrier Models for Deanol Transport Studies

The ability of a compound to cross the blood-brain barrier (BBB) is a critical determinant of its potential as a central nervous system therapeutic. mdpi.comresearchgate.net While some studies have investigated the transport of deanol across the BBB, suggesting it may compete with choline (B1196258) for uptake, more sophisticated models are needed to understand the specific transport kinetics of this compound. science.govfrontiersin.org

Future research should focus on developing and utilizing advanced in vitro BBB models, such as those based on co-cultures of brain endothelial cells with astrocytes and pericytes, or even microfluidic "organ-on-a-chip" systems. mdpi.comnih.gov These models more accurately mimic the physiological and metabolic properties of the in vivo BBB. mdpi.com Such studies will be crucial to determine the permeability of this compound, whether it is a substrate for specific influx or efflux transporters, and how its transport is influenced by the orotic acid moiety.

Long-Term Preclinical Studies on Neurodevelopmental and Neurodegenerative Processes

To date, much of the research on deanol has focused on its short-term effects. rxlist.com A significant gap in our knowledge is the impact of long-term administration of this compound on both the developing and aging brain. Rigorous, long-term preclinical studies in animal models are essential to assess its potential benefits and any untoward effects on neurodevelopmental and neurodegenerative processes. psychogenics.compracticalneurology.comnih.gov

In the context of neurodevelopment, studies could investigate the effects of prenatal or early-life exposure to this compound on neuronal migration, differentiation, and synaptic plasticity. Conversely, in the context of neurodegeneration, long-term studies in animal models of diseases like Alzheimer's or Parkinson's could evaluate whether this compound can slow disease progression, improve cognitive or motor function, and modulate underlying pathological hallmarks. bionity.com

Research on this compound's Potential as a Tool Compound for Investigating Cholinergic System Dynamics

Beyond its potential therapeutic applications, this compound could serve as a valuable research tool for probing the intricacies of the cholinergic system. atamanchemicals.comnih.gov Its proposed role as an acetylcholine precursor, coupled with its potential to compete with choline transport, makes it an interesting modulator of cholinergic neurotransmission. science.govannualreviews.orgnih.gov

Future studies could utilize this compound to investigate the homeostatic mechanisms that regulate acetylcholine synthesis and release. For example, researchers could explore how chronic administration of this compound affects the expression and activity of choline transporters and acetylcholine-metabolizing enzymes. Such studies would not only enhance our understanding of this compound's pharmacology but also provide broader insights into the fundamental workings of the cholinergic system. google.com

Advanced Computational and Modeling Approaches in Deanol Pharmacology

Computational and modeling approaches are increasingly integral to modern drug discovery and pharmacology. frontiersin.org In the context of this compound, these methods can be applied to predict its physicochemical properties, binding affinity to potential targets, and pharmacokinetic profile.

Molecular docking simulations could be used to screen large virtual libraries of proteins to identify potential binding partners for this compound. Quantitative Structure-Activity Relationship (QSAR) studies could help in designing new derivatives with improved potency and selectivity. Furthermore, pharmacokinetic/pharmacodynamic (PK/PD) modeling can aid in predicting the time course of the compound's concentration and effect in the body, which can inform the design of future preclinical and clinical studies.

Q & A

Q. What are the primary pharmacological mechanisms of Deanol Bisorcate, and how are they evaluated in preclinical studies?

this compound (a salt of 2-dimethylaminoethanol, CAS 108-01-0) acts as a cholinergic precursor, influencing acetylcholine synthesis and metabolism. Preclinical evaluation involves:

- In vivo models : Measurement of choline acetyltransferase activity in murine peripheral tissues (e.g., liver, brain) using radiometric assays .

- Behavioral assays : Monitoring locomotor activity and cognitive performance in animal models of Huntington’s chorea, with dose-response comparisons to placebo .

- Key metrics : Tissue-specific choline uptake rates, acetylcholinesterase inhibition, and neurotransmitter levels via HPLC-ECD .

Q. What analytical methods are recommended for synthesizing and characterizing this compound?

Synthesis involves esterification of 2-dimethylaminoethanol with bisorcate under controlled pH. Characterization requires:

- Structural validation : NMR (¹H/¹³C) for functional group identification and FT-IR for bond vibration analysis .

- Purity assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) and comparison to USP reference standards .

- Stability testing : Accelerated degradation studies (ICH Q1A guidelines) under varying temperature/humidity conditions to identify hydrolysis byproducts .

Q. Which in vitro models are suitable for preliminary efficacy screening of this compound?

- Cell-based assays : Human neuroblastoma cell lines (e.g., SH-SY5Y) to measure neurite outgrowth and acetylcholine release via fluorometric kits .

- Receptor binding studies : Competitive radioligand assays (e.g., [³H]quinuclidinyl benzilate) to quantify muscarinic receptor affinity .

Advanced Research Questions

Q. How can researchers design clinical trials for this compound in movement disorders while addressing contradictory historical data?

Contradictory outcomes (e.g., efficacy in Huntington’s chorea vs. tardive dyskinesia ) necessitate:

- PICOT framework : Define Population (e.g., genetically confirmed Huntington’s patients), Intervention (fixed-dose this compound), Comparison (placebo or active control), Outcome (Unified Huntington’s Disease Rating Scale), and Time (6-month endpoint) .

- Stratification : Control for confounding variables (e.g., concomitant antipsychotic use, disease stage) through exclusion criteria .

- Blinding : Double-blind protocols with centralized video analysis of motor symptoms to reduce rater bias .

Q. What formulation challenges arise in optimizing this compound’s stability, and how are they methodologically addressed?

this compound is prone to hydrolysis in aqueous media. Mitigation strategies include:

- Lyophilization : Stability testing under ICH Q1E guidelines, comparing residual moisture content (Karl Fischer titration) and reconstitution time .

- Excipient screening : Use of cyclodextrins or polyvinylpyrrolidone to enhance solid-state stability, analyzed via XRD and DSC .

- Accelerated aging : 40°C/75% RH conditions for 6 months, with degradation kinetics modeled using Arrhenius equations .

Q. How can analytical methods resolve quantification challenges of this compound in biological matrices?

- Sample preparation : Solid-phase extraction (C18 cartridges) to isolate this compound from plasma, validated per FDA Bioanalytical Method Validation guidelines .

- Detection : LC-MS/MS with deuterated internal standards (e.g., Deanol-D6) to correct for matrix effects. LOQ ≤ 5 ng/mL ensures sensitivity for pharmacokinetic studies .

Q. What statistical approaches reconcile interspecies variability in preclinical efficacy data?

Q. How should researchers address conflicting clinical trial outcomes for this compound in mood disorders?

- Systematic review : PRISMA-guided synthesis of RCTs, with subgroup analysis by dosage (e.g., 500 mg/day vs. 1,000 mg/day) and outcome measures (HAM-D vs. Beck Depression Inventory) .

- Sensitivity analysis : Exclude studies with high risk of bias (Cochrane Risk of Tool) to assess robustness of conclusions .

Methodological Tables

Table 1: Key PICOT Elements for Clinical Trial Design

Table 2: Analytical Techniques for Stability Testing

| Parameter | Method | Acceptance Criteria |

|---|---|---|

| Hydrolysis byproducts | HPLC-UV (C18 column) | ≤0.5% total impurities |

| Residual solvent | GC-FID | USP <467> compliance |

| Polymorphic purity | XRD | Single crystalline phase |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.